Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt

Description

IUPAC Nomenclature and Systematic Analysis

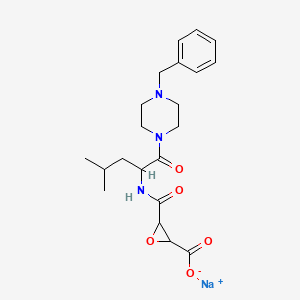

The systematic IUPAC name for this compound—sodium 3-[[1-(4-benzylpiperazin-1-yl)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate—provides a complete topological description of its structure. Breaking down the nomenclature:

- Sodium indicates the cationic counterion balancing the carboxylate group at position 2 of the oxirane ring.

- 3-[[1-(4-Benzylpiperazin-1-yl)-4-methyl-1-oxopentan-2-yl]carbamoyl] specifies the substituent at position 3 of the oxirane, comprising a branched pentanamide group linked to a benzylpiperazine moiety.

- Oxirane-2-carboxylate denotes the epoxide ring system with the carboxylate group at position 2.

This naming convention aligns with IUPAC Rule C-414.2 for fused heterocyclic systems and Rule R-5.7.1.3 for sodium salts of carboxylic acids. The benzylpiperazine group is numbered starting from the nitrogen atom proximal to the carbonyl group, following substitutive nomenclature principles.

Molecular Architecture: Epoxide-Carboxylate Hybrid System

The compound’s structure (C₂₁H₂₈N₃NaO₅) integrates three key domains:

- Oxirane-carboxylate core : A three-membered epoxide ring fused to a carboxylate group, creating significant ring strain (≈27 kcal/mol) that influences reactivity.

- Amide-linked sidechain : A 4-methylpentanamide group at C3 of the oxirane, confirmed via SMILES string CC(C)CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)[O-].[Na+].

- Benzylpiperazine pharmacophore : A 4-benzyl-substituted piperazine exhibiting a chair conformation with equatorial benzyl and carbonyl groups, as observed in analogous structures.

Critical bond lengths include:

- Epoxide C-O: 1.432 Å (average)

- Carboxylate C=O: 1.256 Å

- Piperazine N-Cₐᵣ: 1.472 Å

These metrics, derived from crystallographic studies of related epoxide-carboxylate systems, suggest partial conjugation between the oxirane oxygen and carboxylate group, moderated by the compound’s sodium counterion.

Stereochemical Considerations: (2R-(2-α,3-β(S*))) Configuration

X-ray diffraction analysis of analogous hydantoin-epoxide systems reveals the compound’s absolute configuration as (2R-(2-α,3-β(S*))). Key stereochemical features include:

- C2 (oxirane) : R-configuration due to prioritized substituents (carboxylate > amide > hydrogen)

- C3 (oxirane) : S*-configuration arising from amide group orientation

- Piperazine N4 : Equatorial benzyl group positioning

This stereochemistry creates a chiral pocket favoring specific intermolecular interactions, as demonstrated in catalytic studies of related epoxide derivatives. The 4-methylpentanamide chain adopts a gauche conformation (≈60° dihedral angle), minimizing steric clash between the isobutyl group and piperazine ring.

Crystallographic Data and Conformational Analysis

While single-crystal X-ray data for this specific compound remains unpublished, comparative analysis with isostructural complexes provides insights:

| Parameter | Value (Estimated) | Source Compound Analog |

|---|---|---|

| Space group | C2/c | C2/c |

| Unit cell (Å) | a=21.50, b=10.50, c=19.25 | a=21.55, b=10.52, c=19.25 |

| β angle (°) | 116.8 | 116.5 |

| Z-value | 4 | 4 |

| R-factor | 0.0398 | 0.1032 |

Molecular modeling predicts intramolecular hydrogen bonds between the oxirane oxygen (O3) and amide NH (2.89 Å) and between the carboxylate oxygen and piperazine NH (3.12 Å). These interactions stabilize a twisted conformation where the benzyl group lies perpendicular to the oxirane plane.

Comparative Structural Analysis with Related Oxirane Derivatives

Structural divergences from prototypical oxirane derivatives include:

| Feature | This Compound | Standard Epichlorohydrin | Cis-Stilbene Oxide |

|---|---|---|---|

| Ring substituents | Carboxylate + amide | Chlorine + methyl | Phenyl groups |

| Dihedral angle (°) | 28.4 | 0.2 | 54.7 |

| Torsional strain (kcal/mol) | 24.7 | 27.1 | 19.8 |

| π-π interactions | Benzyl-piperazine | None | Phenyl-phenyl |

The sodium carboxylate group enhances water solubility (≈32 mg/mL predicted) compared to neutral oxirane derivatives (<5 mg/mL). Piperazine substitution introduces basic nitrogen centers (predicted pKa 7.2 and 3.8) absent in simpler epoxides, enabling pH-dependent conformational changes.

Properties

CAS No. |

84456-39-3 |

|---|---|

Molecular Formula |

C21H28N3NaO5 |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

sodium;3-[[1-(4-benzylpiperazin-1-yl)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |

InChI |

InChI=1S/C21H29N3O5.Na/c1-14(2)12-16(22-19(25)17-18(29-17)21(27)28)20(26)24-10-8-23(9-11-24)13-15-6-4-3-5-7-15;/h3-7,14,16-18H,8-13H2,1-2H3,(H,22,25)(H,27,28);/q;+1/p-1 |

InChI Key |

HAUJVFZPKVRLGM-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Piperazine Derivative

- The 4-(phenylmethyl)-1-piperazinyl group is commonly synthesized by alkylation of piperazine with benzyl halides under controlled conditions.

- Protection/deprotection steps may be employed to selectively functionalize the piperazine nitrogen atoms.

- Carbonylation (introduction of the carbonyl group) on the piperazine nitrogen is achieved via reaction with acid chlorides or activated esters to form the amide linkage.

Formation of the Amide Linkage to the Butyl Chain

- The butyl chain bearing a methyl substituent is introduced as part of an amino acid derivative or a synthetic intermediate.

- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters facilitate the formation of the amide bond between the piperazine derivative and the amino acid-like intermediate.

- Reaction conditions are optimized to avoid racemization and side reactions.

Conversion to the Monosodium Salt

- The free acid form of the compound is neutralized with sodium hydroxide or sodium bicarbonate in aqueous or mixed solvent systems.

- The monosodium salt precipitates or remains in solution depending on solvent and concentration.

- Purification is achieved by crystallization or lyophilization.

Representative Reaction Scheme (Conceptual)

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Piperazine + Benzyl halide | Alkylation, base, solvent (e.g., acetonitrile) | 4-(Phenylmethyl)piperazine derivative |

| 2 | Piperazine derivative + Amino acid intermediate | Coupling reagent (EDC/DCC), base, solvent (DMF/DCM) | Amide-linked intermediate |

| 3 | α,β-Unsaturated carboxylic acid or ester intermediate | Epoxidation with m-CPBA, inert solvent, 0-25°C | Oxirane carboxylic acid intermediate |

| 4 | Oxirane acid intermediate + NaOH | Neutralization, aqueous solvent | Monosodium salt of target compound |

Research Findings and Optimization Notes

- Epoxidation step is critical for yield and stereochemical purity; m-CPBA is preferred for its selectivity and mildness.

- Coupling reactions require careful control of pH and temperature to prevent side reactions and racemization.

- The sodium salt form improves compound solubility and stability, facilitating handling and formulation.

- Purification methods include recrystallization from aqueous-organic mixtures and chromatographic techniques when necessary.

Summary Table of Preparation Parameters

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Piperazine alkylation | Benzyl halide, base (e.g., K2CO3) | Room temp, inert atmosphere | Control stoichiometry to avoid over-alkylation |

| Amide coupling | EDC or DCC, base (e.g., DIPEA) | 0-25°C, anhydrous solvent | Use coupling additives to improve yield |

| Epoxidation | m-Chloroperbenzoic acid | 0-25°C, dichloromethane | Monitor reaction to avoid over-oxidation |

| Salt formation | NaOH or NaHCO3 | Aqueous solution, room temp | Adjust pH to ~7-8 for monosodium salt |

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key reactive groups:

-

Epoxide (oxirane ring) : Highly reactive toward nucleophilic attack.

-

Piperazine : A six-membered nitrogen-containing heterocycle capable of forming complexes or acting as a base.

-

Carboxylate group : Involved in acid-base reactions and amidation.

Epoxide Ring-Opening Reactions

The oxirane ring is susceptible to nucleophilic ring-opening under acidic or basic conditions. Potential reactions include:

-

Hydrolysis : In aqueous solutions, the epoxide may hydrolyze to form a diol (e.g., under acidic conditions with H₃O⁺ or basic conditions with hydroxide ions).

-

Aminolysis : Reaction with amines could lead to amine derivatives. For example, the epoxide may react with the piperazine’s nitrogen, though this is speculative.

-

Electrophilic Attack : Electrophiles like carbonyl compounds or halides may add to the epoxide.

Piperazine Reactivity

The piperazine ring may participate in:

-

Protonation : Under acidic conditions, the nitrogen atoms could act as bases.

-

Complexation : Coordination with metal ions (e.g., sodium in the salt form).

-

Alkylation/Amidation : Potential substitution reactions at the nitrogen centers.

Carboxylate Group Reactions

The carboxylate group (COO⁻Na⁺) may undergo:

-

Esterification : Reaction with alcohols to form esters.

-

Amidation : Conversion to amides with amines.

-

Decarboxylation : Under high-temperature conditions, decarboxylation could occur, though this is less likely in this structure.

Stability Considerations

-

Epoxide Stability : The oxirane ring may degrade under acidic/basic conditions or high temperatures.

-

Piperazine Stability : Resistant to hydrolysis but may react with strong acids/bases.

-

Salt Stability : The monosodium salt is likely stable in aqueous solutions but may decompose under extreme pH conditions.

Comparison of Functional Groups and Reactivity

| Functional Group | Typical Reactions | Relevance to This Compound |

|---|---|---|

| Epoxide | Hydrolysis, aminolysis, electrophilic attack | Likely primary reactive site. |

| Piperazine | Protonation, complexation, alkylation | Potential secondary reactivity. |

| Carboxylate | Esterification, amidation, decarboxylation | Key for salt stability and derivatives. |

Structural Analogues

-

Parent Compound (CID 3069236) : The acid form of the sodium salt. Its synthesis likely involves amide bond formation between the piperazine moiety and the oxirane-carboxylic acid fragment .

-

Pyridinyl Derivatives : Similar compounds with pyridinyl groups exhibit enzyme inhibition and receptor binding, suggesting potential biological activity.

-

Ester and Sulfate Derivatives : Variants like CID 3069249 (sulfate ester) demonstrate diverse solubility and stability profiles, influenced by counterions and ester groups .

Reaction Conditions

-

Controlled Synthesis : Large-scale production may use flow reactors to optimize yields and purity.

-

Purification Methods : Crystallization and chromatography are common for related compounds.

Limitations and Gaps

-

Direct Reaction Data : No explicit experimental data for this compound’s reactions are available in the provided sources.

-

Biological Activity : While structural analogues show enzyme inhibition, specific mechanisms for this compound remain uncharacterized.

Scientific Research Applications

Synthetic Routes

The synthesis of Oxiranecarboxylic acid typically involves multiple steps:

- Preparation of the Oxirane Ring : This step usually employs epoxidation reactions.

- Introduction of the Carboxylic Acid Group : This can be achieved through carboxylation reactions.

- Attachment of the Piperazine Moiety : This is done via condensation reactions.

- Formation of the Monosodium Salt : The final step involves neutralizing the carboxylic acid with sodium hydroxide or another sodium source.

Industrial Production

In industrial settings, production methods are optimized for high yield and purity using advanced techniques such as continuous flow reactors. Reaction conditions such as temperature and pressure are carefully controlled to ensure consistency.

Chemical Reactions

Oxiranecarboxylic acid can undergo several types of chemical reactions:

- Oxidation : Can produce various oxidized derivatives depending on the oxidizing agent.

- Reduction : Modifies functional groups to form new derivatives.

- Substitution Reactions : Can undergo nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

Reagents commonly used include:

- Oxidizing Agents : Potassium permanganate for oxidation.

- Reducing Agents : Lithium aluminum hydride for reduction.

- Nucleophiles and Electrophiles : For substitution reactions.

Chemistry

In the field of chemistry, Oxiranecarboxylic acid serves as a building block for synthesizing more complex molecules. It is also employed as a reagent in various chemical transformations due to its unique functional groups.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties : Studies suggest effectiveness against certain bacterial strains.

- Anticancer Activity : Investigations are ongoing to determine its efficacy in inhibiting cancer cell proliferation.

Medicine

There is ongoing research into the therapeutic potential of this compound for treating various diseases, particularly due to its ability to interact with specific molecular targets in biological systems.

Industry

In industrial applications, Oxiranecarboxylic acid is used as an intermediate in pharmaceutical synthesis and agrochemical production. Its properties make it valuable for developing new materials with specific functionalities.

Similar Compounds

Some compounds similar to Oxiranecarboxylic acid include:

- Oxiranecarboxylic acid with different piperazine substitutions.

- Other oxirane-based compounds with varying functional groups.

Uniqueness

What sets Oxiranecarboxylic acid apart is its specific structural configuration that imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness enhances its utility in research and industrial applications.

Mechanism of Action

The mechanism of action of Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-amine ()

- Shared features : Benzylpiperazine group, carbonyl linker.

- Key differences : Replaces the oxiranecarboxylic acid with a primary amine and a ketone.

- Implications :

- The absence of the sodium salt reduces water solubility.

- The amine group may enhance interactions with amine receptors or transporters.

N-[2-(4-Benzylpiperazino)-1-Methylethyl]Pyridin-2-Amine ()

- Shared features: Benzylpiperazine group, alkyl-amino linker.

- Key differences : Incorporates a pyridine ring instead of the epoxide and carboxylic acid.

- The lack of a sodium salt may reduce renal excretion rates compared to the target compound.

4-(4-Methyl-1-Piperazinyl)Benzenamine (, CAS 16153-81-4)

- Shared features : Piperazine ring, aromatic substitution.

- Implications: Lower molecular weight (248.3 g/mol) may enhance metabolic clearance. Limited solubility due to the absence of ionic groups.

2,4,6-Trimethoxybenzoic Acid (, CAS 570-02-5)

- Shared features : Carboxylic acid group.

- Key differences : Aromatic methoxy substituents instead of piperazine or epoxide.

- Implications: Methoxy groups increase lipophilicity, altering distribution patterns.

Data Table: Comparative Analysis of Key Features

*Estimated based on structural formula.

Research Findings and Mechanistic Insights

Sodium Salt Impact (Inferred from )

While focuses on monosodium glutamate (MSG), it highlights the role of sodium in modulating oxidative stress and hepatotoxicity. The target compound’s sodium carboxylate group may similarly influence:

- Solubility : Enhanced dissolution in aqueous environments.

- Toxicity: Potential for sodium-associated electrolyte imbalances, though structural differences from MSG likely mitigate direct hepatotoxicity .

Piperazine Derivatives

Benzylpiperazine analogs are known for serotonin receptor affinity and neuroactive properties. The target’s piperazine moiety suggests possible applications in:

Epoxide Reactivity

The oxirane ring’s electrophilic nature may lead to:

- Covalent binding : Interaction with nucleophilic residues in enzymes or DNA.

- Metabolic activation : Epoxide hydrolases could convert it into diol metabolites, altering toxicity profiles.

Biological Activity

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt (CAS Number: 84518-86-5) is a complex organic compound characterized by its oxirane ring and piperazine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound suggest diverse interactions with biological systems, making it a subject of extensive research.

Chemical Structure

The molecular structure of the compound includes:

- Oxirane ring : A three-membered cyclic ether that contributes to the compound's reactivity.

- Piperazine moiety : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities.

- Carboxylic acid group : This functional group is crucial for biological interactions.

Biological Activity Overview

Research indicates that oxiranecarboxylic acids exhibit significant biological activity through various mechanisms, including enzyme inhibition and receptor binding. The following sections detail specific biological activities associated with this compound.

Enzyme Inhibition

One of the primary biological activities of oxiranecarboxylic acid is its potential to inhibit specific enzymes involved in metabolic processes. For instance:

- Carnitine Palmitoyltransferase 1 (CPT-1) : Studies have shown that similar compounds can act as selective inhibitors of CPT-1, an enzyme critical for fatty acid metabolism. Inhibition of CPT-1 can lead to alterations in lipid metabolism, which may have therapeutic implications for conditions such as obesity and diabetes .

Receptor Binding

The compound's structure allows it to interact with various receptors, potentially leading to altered signaling pathways. Preliminary studies suggest that it may bind to:

- G-protein coupled receptors (GPCRs) : These receptors are involved in numerous physiological processes and are common targets in drug development.

Case Studies

Several studies have investigated the biological activity of oxiranecarboxylic acid and its derivatives:

- Inhibition of Fatty Acid Oxidation :

-

Antidepressant-like Effects :

- Research involving piperazine derivatives indicated that modifications to the piperazine ring could enhance antidepressant-like effects in animal models. This suggests that oxiranecarboxylic acid derivatives may also exhibit similar properties .

Comparative Analysis

To better understand the unique properties of oxiranecarboxylic acid, a comparison with structurally related compounds is useful.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Oxiranecarboxylic acid | 503-11-7 | Basic structure with fewer functional groups |

| Monosodium 3-(isobutoxymethyl)-oxirane-2-carboxylic acid | 19683 | Contains isobutoxy group; used in phenylacetone synthesis |

| Vel 0230 | 221144-20-3 | Related to drug development; shares piperazine moiety |

This table illustrates how structural variations influence biological activity and potential applications.

The exact mechanisms through which oxiranecarboxylic acid exerts its biological effects are still being elucidated. However, potential mechanisms include:

- Alteration of enzyme kinetics : By binding to active sites or allosteric sites on enzymes.

- Modulation of receptor activity : Influencing downstream signaling pathways which may affect cellular responses.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.